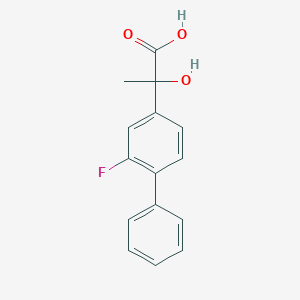
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
説明
5-Nitro-3,4-dihydro-2H-1,4-benzoxazine (5-NBD) is a heterocyclic compound belonging to the benzoxazine family. It has a wide range of applications in scientific research and is used as a building block in the synthesis of various organic molecules. 5-NBD has been studied extensively in recent years due to its unique properties and potential applications.
科学的研究の応用
Synthesis and Derivatives
The synthesis and functionalization of 1,2-benzoxazines, including compounds related to 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, have been explored for their potential applications in various fields. The chemistry of 1,2-oxazines and 1,2-benzoxazines is rich and varied, offering a platform for the development of new synthetic methods and the production of derivatives with potential bioactive properties. These compounds can be synthesized through the cyclization of nitroso compounds with urea, showcasing their versatility as chiral synthons and electrophiles in organic synthesis (Sainsbury, 1991).
Antimicrobial Applications
Benzoxazinoids, which share structural similarities with this compound, have been investigated for their antimicrobial properties. These compounds, found in plants, exhibit defense mechanisms against microbial threats. The 1,4-benzoxazin-3-one backbone, in particular, has been highlighted as a potential scaffold for designing new antimicrobial agents. Synthetic derivatives of this backbone have shown potent activity against pathogenic fungi and bacteria, indicating the role of benzoxazinoids and their derivatives in antimicrobial research (de Bruijn, Gruppen, & Vincken, 2018).
Pharmacological Profile
The pharmacological profile of benzoxazines, including compounds like this compound, has been a subject of interest due to their broad spectrum of biological activities. Benzoxazine derivatives have been reported to possess antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant properties. These findings underscore the importance of benzoxazine derivatives in drug discovery and the potential for developing new therapeutic agents (Siddiquia, Alama, & Ahsana, 2010).
Medicinal Chemistry
Benzoxazine is considered a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer activities. The bioactivity profile of benzoxazine compounds makes them attractive targets for the design and discovery of novel therapeutic candidates, emphasizing the role of benzoxazines in the development of drugs with desired biological properties (Tang, Tan, Chen, & Wan, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Benzoxazines, a class of compounds to which this molecule belongs, have been reported to interact with the a1 adenosine receptor
Mode of Action
Benzoxazines are known to exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The specific interactions between 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its targets that lead to these effects are currently unknown and warrant further investigation.
Biochemical Pathways
Benzoxazines have been reported to inhibit human topoisomerase i , suggesting that they may affect DNA replication and transcription pathways. More research is needed to elucidate the specific pathways impacted by this compound.
Result of Action
Benzoxazines have been reported to exhibit a broad spectrum of activity with minimum growth inhibition concentration (mic) values between 625–100 μg/ml , indicating their potential as antimicrobial agents.
特性
IUPAC Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMLNKRYGKJRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568096 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137469-90-0 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
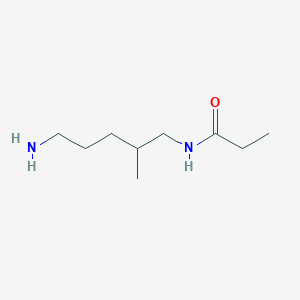
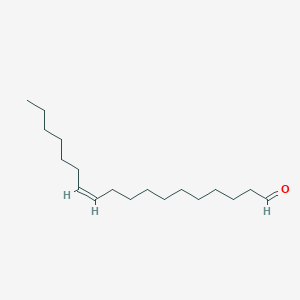
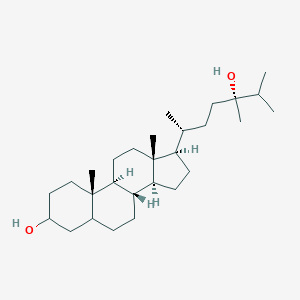
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)



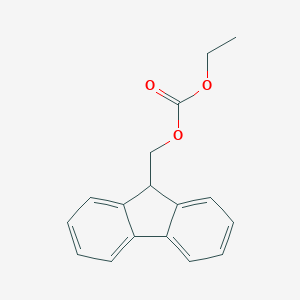
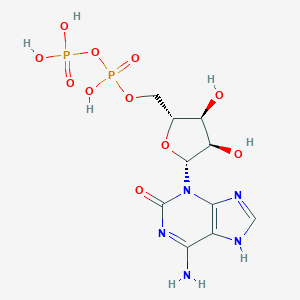
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)

